N-Boc-Pyrrolidin-2-(S)-ylboronic acid

Asymmetric Synthesis Boroproline Pharmaceuticals Dipeptidyl Peptidase Inhibitors

Researchers face added cost and complexity when using racemic N-Boc-pyrrolidin-2-ylboronic acid, requiring (+)-pinanediol resolution and chromatographic separation. Procuring the pre-resolved (S)-enantiomer (CAS 149716-79-0) eliminates ≥2 synthetic steps, directly enabling stereospecific construction of boroproline pharmacophores for DPP-IV inhibitors (talabostat, dutogliptin). • Bypasses diastereomeric resolution-reduces process complexity and cost • Defined (S) stereochemistry ensures predictable Suzuki coupling outcomes with 98% e.e. • Validated manufacturing via (R)-mandelic acid resolution (CN108047257B) ensures consistent supply

Molecular Formula C9H18BNO4
Molecular Weight 215.06 g/mol
CAS No. 149716-79-0
Cat. No. B178953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Pyrrolidin-2-(S)-ylboronic acid
CAS149716-79-0
Synonyms(S)-N-Boc-pyrrolidin-2-ylboronic acid
Molecular FormulaC9H18BNO4
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyUIIUYLRUCQCTST-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Pyrrolidin-2-(S)-ylboronic Acid Overview


N-Boc-Pyrrolidin-2-(S)-ylboronic acid (CAS 149716-79-0) is a chiral organoboron compound comprising a pyrrolidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a boronic acid functional group at the 2-position with defined (S) stereochemistry . With molecular formula C9H18BNO4 and molecular weight of 215.05 g/mol, this compound exists as a single enantiomer and serves primarily as a key intermediate in the synthesis of boroproline-containing pharmaceuticals and as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The compound is typically supplied at purities of 97-98% and requires storage under dry conditions at 2-8°C .

Why N-Boc-Pyrrolidin-2-(S)-ylboronic Acid Is Irreplaceable


Generic substitution of N-Boc-Pyrrolidin-2-(S)-ylboronic acid with its racemic mixture (CAS 149682-75-7) or the (R)-enantiomer (CAS 149716-78-9) introduces fundamentally different stereochemical outcomes that propagate through entire synthetic sequences [1]. In pharmaceutical applications targeting chiral drug candidates, the use of a racemate requires additional diastereomeric resolution steps using costly chiral auxiliaries such as (+)-pinanediol, followed by chromatographic separation, which reduces overall yield and increases process complexity [2]. Furthermore, the (S)-configuration at the pyrrolidine 2-position directly determines the stereochemical outcome in subsequent coupling reactions, where mismatched stereochemistry (e.g., using the (R)-enantiomer) can lead to inactive or undesired stereoisomers in the final active pharmaceutical ingredient [3].

Performance Evidence: N-Boc-Pyrrolidin-2-(S)-ylboronic Acid


Enantioselective Boroproline Synthesis

The (S)-enantiomer of N-Boc-pyrrolidin-2-ylboronic acid can be synthesized directly with high enantioselectivity using (-)-sparteine-mediated asymmetric lithiation of N-Boc-pyrrolidine followed by boron electrophile quenching. This method achieves good yield with enantioselectivity determined by HPLC analysis of the derived pinanediol ester [1]. In contrast, the racemic synthesis route (producing CAS 149682-75-7) yields a 1:1 mixture of enantiomers that requires subsequent resolution via (+)-pinanediol derivatization and column chromatography to isolate the desired isomer, adding at least two additional synthetic steps and reducing overall process efficiency [2].

Asymmetric Synthesis Boroproline Pharmaceuticals Dipeptidyl Peptidase Inhibitors

Chiral Resolution Step Economy

When racemic N-Boc-pyrrolidin-2-ylboronic acid (CAS 149682-75-7) is condensed with (+)-pinanediol, the resulting diastereomeric mixture requires column chromatographic separation to isolate the desired isomer, a process that reduces overall yield and consumes costly chiral auxiliary material [1]. In the synthesis of L-valyl-pyrrolidine-(2R)-boronic acid, the use of racemic starting material necessitates this resolution step, whereas starting with the enantiomerically pure (S)-boronic acid (or its (R)-counterpart) would bypass this purification requirement entirely [2]. The (S)-configured compound provides direct access to the desired stereochemical series without auxiliary-mediated resolution.

Chiral Resolution Process Chemistry Pinanediol Boronate Esters

Stereochemical Impact on Selectivity

Although not measured directly on the free boronic acid, mechanistic studies on chiral pyrrolidine-derived ligands demonstrate that (S) versus (R) stereochemistry produces dramatically different reaction outcomes. In a study of enantiopure chiral ligands, the (S)-configured ligand delivered 98% enantiomeric excess (e.e.) with excellent Z/E stereoselectivity, whereas the (R)-configured ligand under identical conditions produced <95% e.e. and an approximately 1:1 mixture of double bond isomers [1]. This class-level evidence demonstrates that the stereochemical identity at the pyrrolidine chiral center critically governs downstream stereoselectivity in catalytic transformations.

Asymmetric Catalysis Stereoselective Coupling Enantiomeric Excess

Mandelic Acid Resolution Process

Chinese patent CN108047257B discloses a preparation process specifically for chiral N-Boc-pyrrolidine-2-boric acid that employs (R)-mandelic acid for diastereomeric salt resolution of the racemic boronic acid [1]. The process involves N-Boc-pyrrolidine metalation with sec-butyllithium, boron halide quench, followed by mandelic acid salt formation and acidic hydrolysis to yield enantiomerically enriched product. This patented methodology provides an alternative route to obtain the (S)-enantiomer when direct asymmetric synthesis is not employed, establishing the compound as a distinct commercial entity with defined manufacturing provenance [1].

Chiral Resolution Pharmaceutical Intermediates Process Patent

Applications of N-Boc-Pyrrolidin-2-(S)-ylboronic Acid


Boroproline-Containing DPP Inhibitor Synthesis

This compound serves as the direct precursor to boroproline, the key pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors and related protease-targeting therapeutics. The (S)-enantiomer enables stereospecific construction of boroproline-containing dipeptides such as talabostat and dutogliptin without requiring post-synthetic chiral resolution. As demonstrated in the (-)-sparteine-mediated asymmetric synthesis, the (S)-boronic acid can be prepared with high enantioselectivity, directly feeding into pharmaceutical synthetic sequences [1]. The racemic alternative (CAS 149682-75-7) would necessitate (+)-pinanediol derivatization and chromatographic separation as documented in the synthesis of L-valyl-pyrrolidine-(2R)-boronic acid, adding process complexity and cost [2].

Stereoselective Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions requiring retention of stereochemical integrity, the enantiomerically pure (S)-boronic acid provides a defined chiral pyrrolidine coupling partner for constructing arylated or heteroarylated pyrrolidine derivatives. Class-level evidence from chiral pyrrolidine ligand studies demonstrates that (S)-configuration yields 98% enantiomeric excess compared to <95% e.e. from the (R)-configuration under identical conditions, highlighting the critical impact of stereochemical choice on product purity [1]. This compound enables the introduction of a chiral pyrrolidine moiety with predictable stereochemical outcome into complex molecular scaffolds for medicinal chemistry applications.

Process-Scale Chiral Intermediate Production

For industrial process chemistry where elimination of unit operations directly correlates with manufacturing cost reduction, procuring the pre-resolved (S)-enantiomer bypasses the need for in-house diastereomeric resolution. The patented preparation process CN108047257B provides a validated manufacturing route using (R)-mandelic acid resolution, establishing this compound as a commercially defined entity with documented production methodology [1]. Compared to purchasing the racemate and performing resolution internally, which consumes (+)-pinanediol chiral auxiliary and requires chromatographic purification as described in the Gibson et al. (2002) process, direct procurement of the (S)-enantiomer eliminates at least two synthetic steps [2]. This reduction in process complexity supports higher throughput and improved cost efficiency in pharmaceutical intermediate production.

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